N-[[2-(2-methoxyethoxy)-4-methylphenyl]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide
Description
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Starting Materials: : The process begins with the selection of suitable starting materials, including 4-methylbenzylamine, ethylene glycol monomethyl ether, and pyrido[1,2-a]pyrazine derivatives.
Formation of Intermediates: : The synthesis involves the formation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization.
Final Coupling: : The final product is obtained through the coupling of intermediates under controlled conditions involving catalysts, solvents, and specific temperatures.
Industrial Production Methods
For large-scale production, the synthetic route is optimized for efficiency and cost-effectiveness. This involves:
Optimized Reaction Conditions: : Utilizing high-yield reactions and minimizing by-products.
Scalable Techniques: : Implementing batch or continuous flow processes to accommodate industrial demands.
Purification: : Employing crystallization, distillation, and chromatography for purification.
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups, altering its chemical properties.
Reduction: : Reduction reactions can be employed to modify the existing functional groups, potentially enhancing biological activity.
Substitution: : Halogenation or other substitution reactions can introduce new substituents, leading to derivatives with varied properties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Various halogens, acidic or basic catalysts.
Major Products Formed
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)-4-methylphenyl]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-16-6-7-17(19(13-16)26-12-11-25-2)14-21-20(24)23-10-9-22-8-4-3-5-18(22)15-23/h6-7,13,18H,3-5,8-12,14-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBYVMYWHCGTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)N2CCN3CCCCC3C2)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-[[2-(2-methoxyethoxy)-4-methylphenyl]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide is employed in:
Chemistry: : As a reagent or intermediate in organic synthesis, particularly in the development of complex molecules.
Biology: : Studied for its interactions with various biological targets, potentially as a lead compound in drug discovery.
Medicine: : Explored for therapeutic potential due to its unique structure, which may interact with specific receptors or enzymes.
Industry: : Used in material science for the development of polymers or coatings with specialized properties.
Mechanism of Action
The mechanism by which N-[[2-(2-methoxyethoxy)-4-methylphenyl]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxamide exerts its effects involves:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways, including enzyme inhibition or receptor activation, leading to physiological or biochemical changes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrazine derivatives with different substituents.
Compounds with similar pyridine and pyrazine core structures but different functional modifications.
Other carboxamide-containing molecules with varied biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
